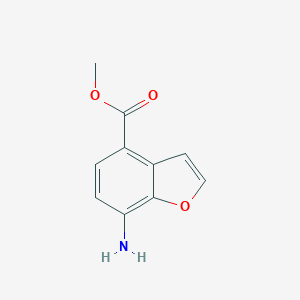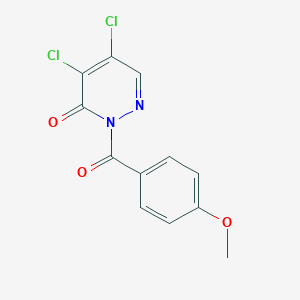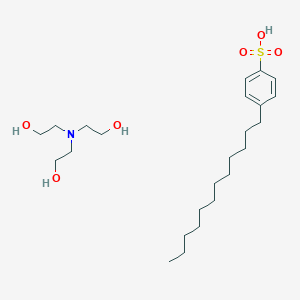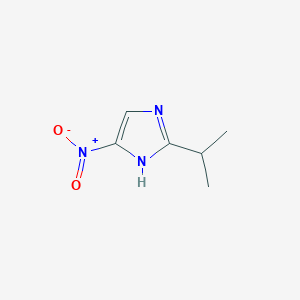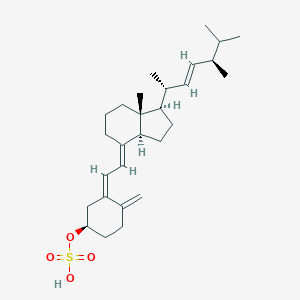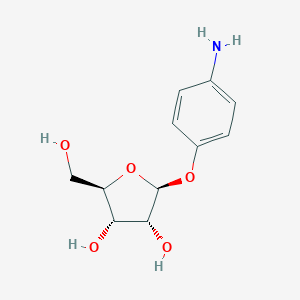
PGD2-dihydroxypropanylamine
Vue d'ensemble
Description
Prostaglandin D2 serinol amide is a bioactive lipid compound derived from prostaglandin D2. It is known for its role as a weak inhibitor of the hydrolysis of [3H]2-oleoylglycerol . This compound exhibits cannabinoid agonist activity at the cannabinoid receptor 1 and is considered an important endogenous monoglyceride species . Prostaglandin D2 serinol amide is involved in various physiological processes, including inflammation, pain modulation, and immune response.
Applications De Recherche Scientifique
Prostaglandin D2 serinol amide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of bioactive lipids.
Biology: The compound is studied for its role in modulating inflammation, pain, and immune responses.
Mécanisme D'action
Prostaglandin D2 serinol amide exerts its effects through the activation of specific prostaglandin receptors, particularly the prostaglandin D2 receptor 2 . Upon activation, it triggers a cascade of intracellular signaling pathways involving G-protein-coupled receptors and associated G-proteins . This leads to various biological responses, including bronchoconstriction, inhibition of platelet-activating factor, and cytotoxic effects .
Similar Compounds:
- Prostaglandin D2
- Prostaglandin E2
- Prostaglandin F2α
- Prostaglandin I2
Comparison: Prostaglandin D2 serinol amide is unique due to its specific receptor interactions and its role as a weak inhibitor of the hydrolysis of [3H]2-oleoylglycerol . Unlike other prostaglandins, it exhibits cannabinoid agonist activity at the cannabinoid receptor 1, making it a valuable compound for studying the endocannabinoid system . Additionally, its stability as a prostaglandin D2-glyceryl ester analog sets it apart from other prostaglandin derivatives .
Orientations Futures
Prostaglandin signaling controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival . Disruption of normal prostanoid signaling is implicated in numerous disease states . Therefore, the prostaglandin D2 receptor 2 pathway is a novel and important therapeutic target for asthma .
Analyse Biochimique
Biochemical Properties
Prostaglandin D2 serinol amide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to be a weak inhibitor of the hydrolysis of [3H]2-oleoylglycerol . This interaction suggests that Prostaglandin D2 serinol amide can modulate the activity of enzymes involved in lipid metabolism. Additionally, it interacts with prostaglandin receptors, particularly the DP1 and DP2 receptors, which are involved in various physiological responses, including inflammation and immune regulation .
Cellular Effects
Prostaglandin D2 serinol amide exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to play a role in the regulation of type 2 inflammation, which involves various immune cells such as T helper type 2 cells, eosinophils, and mast cells . By interacting with these cells, Prostaglandin D2 serinol amide can influence the production of cytokines and other inflammatory mediators, thereby affecting immune responses and inflammation .
Molecular Mechanism
The molecular mechanism of action of Prostaglandin D2 serinol amide involves its binding interactions with specific biomolecules and its ability to modulate enzyme activity. It acts as a weak inhibitor of the hydrolysis of [3H]2-oleoylglycerol, suggesting that it can interfere with lipid metabolism . Additionally, Prostaglandin D2 serinol amide interacts with prostaglandin receptors, particularly the DP1 and DP2 receptors, which are involved in mediating its effects on inflammation and immune responses . These interactions can lead to changes in gene expression and the activation or inhibition of specific signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Prostaglandin D2 serinol amide can change over time due to its stability and degradation. Studies have shown that it can influence stress-induced analgesia in animal models, with its effects varying depending on the duration of exposure . For instance, acute administration of Prostaglandin D2 serinol amide can reverse stress-induced analgesia in male rats, while chronic exposure may lead to different outcomes . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s effects.
Dosage Effects in Animal Models
The effects of Prostaglandin D2 serinol amide vary with different dosages in animal models. Studies have demonstrated that different dosages can lead to varying outcomes, including threshold effects and potential toxic or adverse effects at high doses . For example, intrathecal administration of Prostaglandin D2 serinol amide at specific dosages can modulate stress-induced analgesia in male rats, with higher doses potentially leading to adverse effects . These findings underscore the need for careful dosage considerations in experimental settings.
Metabolic Pathways
Prostaglandin D2 serinol amide is involved in several metabolic pathways, including those related to lipid metabolism. It is a stable analog of prostaglandin D2 2-glyceryl ester and can be metabolized by cyclooxygenase-2 (COX-2) and specific prostaglandin synthases . These metabolic pathways are crucial for the compound’s biological activity and its role in modulating inflammatory responses and other physiological processes .
Transport and Distribution
The transport and distribution of Prostaglandin D2 serinol amide within cells and tissues involve specific transporters and binding proteins. It is known to interact with prostaglandin receptors, which facilitate its distribution and localization within target tissues . Additionally, the compound’s stability and solubility properties influence its transport and accumulation in different cellular compartments .
Subcellular Localization
Prostaglandin D2 serinol amide’s subcellular localization is influenced by its interactions with specific biomolecules and its post-translational modifications. It is known to localize within specific cellular compartments, where it can exert its effects on enzyme activity and signaling pathways . The compound’s targeting signals and modifications play a crucial role in directing it to specific organelles, thereby influencing its biological activity and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin D2 serinol amide typically involves the cyclooxygenation of the arachidonoyl side chain of 1-arachidonoylglycerol and related compounds . This process blocks their ability to prevent anandamide and 2-oleoylglycerol metabolism by rat brain in vitro . The synthetic route includes the use of specific prostaglandin synthases and cyclooxygenase-2 enzymes to form prostaglandin D2-glyceryl esters .
Industrial Production Methods: Industrial production of prostaglandin D2 serinol amide involves the use of advanced biotechnological methods to ensure high purity and yield. The process includes the extraction and purification of the compound from biological sources, followed by chemical synthesis and refinement to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions: Prostaglandin D2 serinol amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and therapeutic applications.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups using reagents like halogens or nucleophiles.
Major Products Formed: The major products formed from these reactions include prostaglandin D2-glyceryl esters and other related compounds that exhibit similar biological activities .
Propriétés
IUPAC Name |
(Z)-N-(1,3-dihydroxypropan-2-yl)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-21,25-28H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUGYYZQISUWGN-AVMYJHFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NC(CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)NC(CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






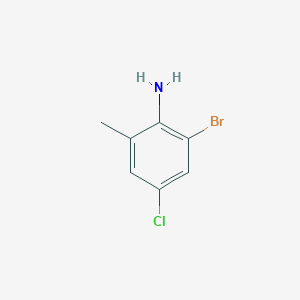

![(3S)-7-hydroxy-6-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B125526.png)

